molecular formula C20H17BrN2O3S B3730679 3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide

3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide

Cat. No. B3730679
M. Wt: 445.3 g/mol
InChI Key: QWDADKWEZWTUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide” is a chemical compound that has been studied for its potential biological activities . It is the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin). PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .


Molecular Structure Analysis

The molecular formula of this compound is C20H16Br2N2O3S . Unfortunately, the specific 3D structure is not available in the current resources.


Chemical Reactions Analysis

This compound is known to inhibit the aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin). The exact chemical reactions involved in this process are not detailed in the available resources .


Physical And Chemical Properties Analysis

The compound is a solid with an off-white color. It is soluble in DMSO at approximately 20 mg/mL but is insoluble in water. It should be stored at temperatures between 2-8°C .

Mechanism of Action

The compound acts as an inhibitor of the aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin). This aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .

Safety and Hazards

The compound is classified as an irritant and harmful to aquatic life with long-lasting effects. It should not be released into the environment, and in case of contact with eyes, it should be rinsed cautiously with water .

Future Directions

The compound has shown promise in the treatment of Huntington’s Disease and other polyQ diseases due to its ability to inhibit the aggregation of the polyglutamine sequence. Future research could focus on further exploring its therapeutic potential and optimizing its properties for clinical use .

properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-14-5-2-3-8-19(14)22-20(24)15-6-4-7-18(13-15)27(25,26)23-17-11-9-16(21)10-12-17/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDADKWEZWTUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-bromophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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